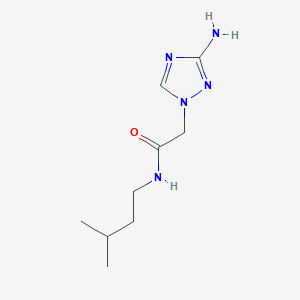
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an isopentyl group attached to the acetamide moiety
Métodos De Preparación
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isopentylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined to ensure the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkyl groups. Reagents like alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring and amino group make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes and inhibit their activity, making it a valuable tool in biochemical research.
Medicine: Triazole derivatives, including this compound, have been investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group on the triazole ring can form hydrogen bonds with target proteins, while the isopentyl group can enhance the compound’s hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be compared with other triazole derivatives, such as:
3-Amino-1,2,4-triazole: This compound lacks the isopentyl group and has different biological activities. It is commonly used as a herbicide and enzyme inhibitor.
1,2,4-Triazole: The parent compound of the triazole family, it serves as a core structure for many biologically active molecules.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a benzoic acid moiety attached to the triazole ring and exhibits different biological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)3-4-11-8(15)5-14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
Clave InChI |
GDJFJOSJKMTLIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)CN1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


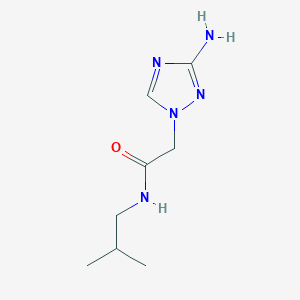
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
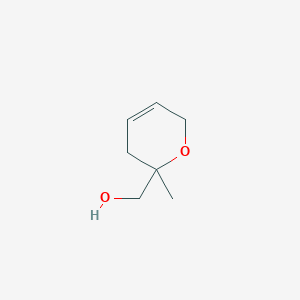
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
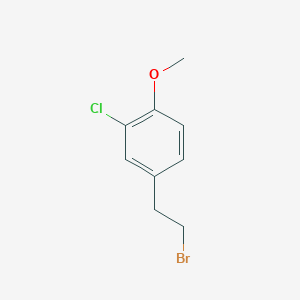
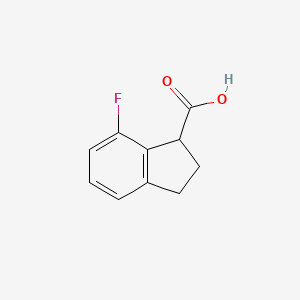
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)
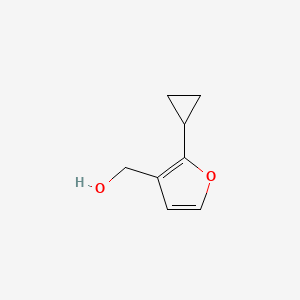
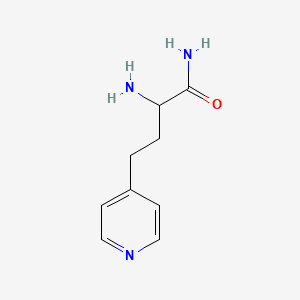

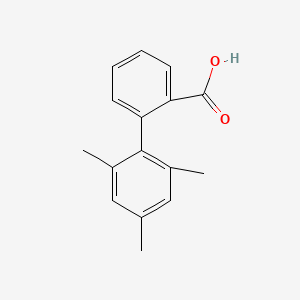

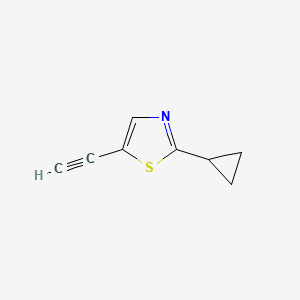
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
